molecular formula C19H26N2O4S B12224276 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B12224276
M. Wt: 378.5 g/mol
InChI Key: LFIKMALEAPMNEP-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholin-4-yl thian-4-yl methyl intermediate, followed by its reaction with 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(4-morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C19H26N2O4S/c22-18(15-2-1-3-16-17(15)25-11-10-24-16)20-14-19(4-12-26-13-5-19)21-6-8-23-9-7-21/h1-3H,4-14H2,(H,20,22)

InChI Key

LFIKMALEAPMNEP-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1(CNC(=O)C2=C3C(=CC=C2)OCCO3)N4CCOCC4

Origin of Product

United States

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